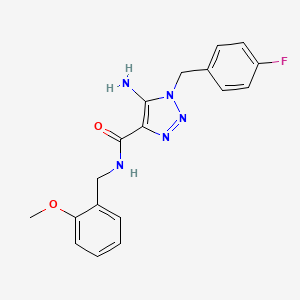

5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 4. The 1-position is occupied by a 4-fluorobenzyl group, while the amide nitrogen is substituted with a 2-methoxybenzyl moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXHZTUNQVQMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be prepared from 4-fluorobenzylamine, while the alkyne precursor can be derived from 2-methoxybenzyl bromide.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate triazole compound with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Products include 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Products include 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-amine.

Substitution: Products vary depending on the nucleophile used, such as 4-aminobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could interact with biological targets such as enzymes or receptors. Research could focus on its potential as a drug candidate for treating diseases like cancer or infections.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The fluorobenzyl and methoxybenzyl groups could enhance binding affinity and selectivity for certain targets, while the amino and carboxamide groups might participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with substituents on the aryl and amide groups significantly influencing activity. Key analogs include:

Electronic Effects :

- The 2-methoxybenzyl substituent on the amide provides electron-donating properties, which may improve solubility compared to analogs with chlorophenyl groups .

Anticancer Activity

- Target Compound: Structural similarity to 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (), which showed potent activity against CNS cancer SNB-75 cells (Growth Percentage, GP = -27.30%). The 4-fluorophenyl group is critical for this activity .

- ZIPSEY Analogs : Demonstrated activity against renal cancer RXF 393 cells (GP = -13.42%), highlighting the role of chloro and hydroxy substitutions in modulating efficacy .

Antimicrobial and SOS Response Inhibition

- The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold (Lead 1) inhibited LexA self-cleavage (IC50 = 32 µM), a key step in bacterial SOS response. Substitutions at the carbamoylmethyl position were crucial for maintaining β-turn mimetic properties .

Physicochemical Properties

The target compound’s 2-methoxybenzyl group reduces logP compared to chlorophenyl analogs, suggesting improved aqueous solubility .

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications. The presence of an amino group, a triazole ring, and aromatic substituents enhances its biological properties.

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution using a fluorobenzyl halide.

- Attachment of the Methoxybenzyl Group : Involves reductive amination with methoxybenzylamine.

The fluorobenzyl group enhances lipophilicity and alters binding interactions within biological systems, which may significantly influence its biological activity compared to similar compounds .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antiparasitic Activity

Research has shown that compounds within the triazole family exhibit significant antiparasitic properties. A study focusing on a related triazole compound demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed promising results in reducing parasite burden in mouse models .

Anticancer Properties

In vitro studies have indicated that triazole derivatives exhibit anticancer activity against various cancer cell lines. For instance, modifications to the triazole core have led to enhanced potency against specific cancer types. The structure–activity relationship (SAR) studies revealed that certain substituents significantly improved the anticancer efficacy of triazole derivatives .

Structure–Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural components. Key findings from SAR studies include:

- Substituent Effects : The nature and position of substituents on the benzyl ring can drastically influence potency. For example, fluorination at specific positions enhances activity while others reduce it significantly .

- Core Modifications : Altering the central triazole structure impacts bioactivity; for instance, replacing it with imidazole or pyrazole resulted in loss of activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Chagas Disease Treatment : In a phenotypic screening study, a derivative based on the triazole core exhibited significant suppression of T. cruzi in infected VERO cells and showed improved oral bioavailability in animal models .

- Anticancer Efficacy : Compounds derived from the triazole scaffold demonstrated selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Antiparasitic Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High potency against T. cruzi | Effective against multiple cancer lines | Fluorobenzyl group enhances lipophilicity |

| 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Moderate potency | Limited efficacy | Chlorine substitution affects reactivity |

| 5-amino-1-(4-bromobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Low potency | Variable efficacy | Bromine substitution reduces activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and what are their efficiency metrics?

- Methodology : The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and alkyne, followed by functionalization of the triazole core. Key steps include:

- Azide preparation : Reaction of 4-fluoroaniline with sodium azide.

- Alkyne activation : Use of 2-methoxybenzyl isocyanide for carboxamide formation.

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, 12–24 hours).

- Efficiency : Yields range from 60–75%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane). Challenges include regioselectivity control, which can be mitigated using optimized Cu(I) catalysts .

Q. Which analytical techniques are most reliable for structural characterization of this triazole-carboxamide derivative?

- Key Techniques :

- Ambiguity Resolution : Use SHELXPRO for crystallographic refinement and DOSY NMR to distinguish overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. kinase selectivity)?

- Experimental Design :

- Dose-Response Studies : Compare IC values across assays (e.g., COX-2 inhibition at 10 μM vs. kinase inhibition at 1 μM) to assess potency thresholds.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., chloro at benzyl positions) to enhance target selectivity, as seen in analogs with improved NF-κB pathway inhibition .

- Data Validation : Cross-validate using isothermal titration calorimetry (ITC) for binding affinity and kinase profiling panels (e.g., Eurofins KinaseScan®) .

Q. What methodologies optimize solubility and bioavailability for in vivo studies of this compound?

- Approaches :

- Co-solvent Systems : Use DMSO/PEG-400 (1:4) for aqueous solubility enhancement (up to 2 mg/mL).

- Prodrug Derivatization : Acetylation of the amino group improves logP by 1.2 units, enhancing membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (t = 8 hours) in murine models .

Q. How does the substitution pattern (4-fluorobenzyl vs. 2-methoxybenzyl) influence pharmacological activity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | Observed Effect | Mechanism |

|---|---|---|

| 4-Fluorobenzyl | Enhanced COX-2 inhibition (IC = 0.8 μM) | Electrophilic fluorine stabilizes enzyme-ligand π-stacking . |

| 2-Methoxybenzyl | Improved blood-brain barrier penetration (Papp = 12 × 10 cm/s) | Methoxy group reduces P-glycoprotein efflux . |

- Comparative Assays : Use molecular docking (AutoDock Vina) to simulate binding poses in COX-2 vs. kinase active sites .

Q. What are the best practices for validating target engagement in cellular models?

- Protocols :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts (ΔT > 2°C).

- CRISPR/Cas9 Knockout : Validate specificity using COX-2 cell lines to isolate off-target effects .

- Transcriptomic Profiling : RNA-seq analysis (e.g., Illumina NovaSeq) identifies downstream pathways (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.